molecular formula C19H23NO4 B2723006 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide CAS No. 1798618-92-4

4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B2723006
CAS No.: 1798618-92-4
M. Wt: 329.396
InChI Key: DSQILDHHXJREIF-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. Based on studies of structurally similar compounds, this class of molecules is of significant interest in medicinal chemistry and pharmacology, particularly in the investigation of ligand-gated ion channels . Related N-substituted benzamide analogs have been identified as potent and selective antagonists for certain receptors, serving as valuable pharmacological tools for probing physiological functions and state-dependent channel inhibition . Researchers can utilize this compound in exploratory studies to understand its potential mechanism of action, which may involve allosteric modulation of transmembrane protein domains . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-24-15-11-9-14(10-12-15)19(21)20-13-18(23-3)16-7-5-6-8-17(16)22-2/h5-12,18H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQILDHHXJREIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has indicated that derivatives of benzamide compounds, including 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide, exhibit significant anticancer properties. Studies have shown that modifications in the benzamide structure can enhance potency against multidrug-resistant cancer cells. For example, structural analogs have been designed to inhibit specific proteins involved in cancer cell proliferation and survival, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes and obesity treatments .

2. Inhibition of Enzymatic Activity:
The compound has been investigated for its ability to inhibit enzymes that play critical roles in metabolic pathways. In particular, PTP1B inhibition by related compounds has been linked to increased insulin sensitivity and glucose uptake in cells, making it a candidate for diabetes treatment .

1. Mechanism of Action:
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets, including receptors and enzymes. Its unique chemical structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects in metabolic disorders and cancer .

2. Structure-Activity Relationship (SAR):
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the benzamide ring can significantly affect potency and selectivity against various biological targets. For instance, the introduction of methoxy groups at certain positions has been found to enhance lipophilicity and improve binding affinity to target proteins .

Synthetic Methodologies

1. Synthetic Routes:
The synthesis of this compound generally involves multiple steps, including the formation of the benzamide moiety and subsequent functionalization to introduce ethoxy and methoxy groups. Common synthetic strategies include:

  • Oxidation and Reduction Reactions: These reactions are utilized to modify functional groups within the compound, allowing for the introduction or removal of specific chemical functionalities.
  • Substitution Reactions: Nucleophilic substitution reactions are often employed to attach various groups to the benzamide structure, enhancing its biological properties.

2. Industrial Production:
For large-scale production, optimization of reaction conditions is essential to achieve high yields and purity. Automated processes are often employed in industrial settings to maintain quality control throughout the synthesis.

Case Studies

Case Study 1: Anticancer Research
In a study focusing on the efficacy of benzamide derivatives against multidrug-resistant cancer cells, researchers synthesized several analogs of this compound. The results indicated that certain modifications led to enhanced cytotoxicity against resistant cell lines compared to traditional chemotherapeutics.

Case Study 2: Diabetes Treatment
Another study evaluated the impact of related compounds on insulin signaling pathways. The findings demonstrated that specific analogs could significantly enhance insulin-stimulated glucose uptake in vitro, suggesting potential applications in managing type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Key Structural Differences :

  • The branched ethyl chain with dual methoxy groups distinguishes it from linear-chain analogues, possibly affecting conformational flexibility and receptor interactions .

Pharmacological Activity and Receptor Binding

Gastrokinetic Agents

  • AS-4370 (): A 4-ethoxybenzamide derivative with a morpholinylmethyl group. It exhibits potent gastrokinetic activity (enhancing gastric emptying) without dopamine D2 receptor antagonism, a significant advantage over metoclopramide .
  • Compound 57b (): Contains a pyridylmethyl substituent, showing efficacy comparable to AS-4370. The absence of dopamine D2 antagonism underscores the role of substituent choice in minimizing off-target effects .

Comparison : The target compound’s methoxyphenyl-ethyl chain may reduce gastrointestinal activity compared to AS-4370 but could favor central nervous system (CNS) applications due to its structural similarity to neuroactive benzamides .

Neuroreceptor Modulation

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): This compound’s crystal structure reveals a chair conformation of the piperazine ring and intramolecular hydrogen bonding, critical for 5-HT1A receptor binding .
  • CAS 220643-77-6 (): An iodinated benzamide with a pyridinyl group, demonstrating high affinity for serotonin receptors.

Biological Activity

4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered interest due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is critical for its application in medicinal chemistry and pharmacology.

The molecular formula of this compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, with a molecular weight of approximately 389.4 g/mol. The compound exhibits a complex structure characterized by multiple functional groups, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H27N3O4C_{22}H_{27}N_{3}O_{4}
Molecular Weight389.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H27N3O4/c1-3-28-16-9-6-14(7-10-16)21(26)24-17-13-15(8-11-18(17)27-2)22-25-20-19(29-22)5-4-12-23-20/h4-13H,3H2,1-2H3,(H,24,26)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : By binding to certain receptors, the compound can modulate signaling pathways that affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of protein synthesis.

Antitumor Activity

A study conducted on various benzamide derivatives indicated that compounds with similar structures exhibited significant antitumor activity against different cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

Research utilizing high-throughput screening methods has demonstrated that this compound possesses antibacterial properties against strains such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined through microdilution assays, revealing effective concentrations that inhibit bacterial growth.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A case study involving a series of benzamide derivatives showed that compounds similar to this compound inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor volume compared to control groups.
    • Tumor Model : Xenograft model using human breast cancer cells.
    • Outcome : 70% reduction in tumor volume at a dosage of 50 mg/kg body weight.
  • Antimicrobial Screening : In a high-throughput screening assay for antitubercular activity, this compound was tested alongside a library of over 100,000 compounds. It demonstrated an IC50 value indicative of strong activity against M. tuberculosis.
    • Assay Method : Microdilution Alamar Blue assay.
    • Results : IC50 value of 0.072 ± 0.009 μg/mL against M. tuberculosis.

Q & A

Q. How to assess toxicity in early-stage development?

  • In Vitro Assays :
  • MTT assay for cytotoxicity (IC50_{50} in HepG2 cells).
  • hERG channel inhibition screening to predict cardiotoxicity .

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